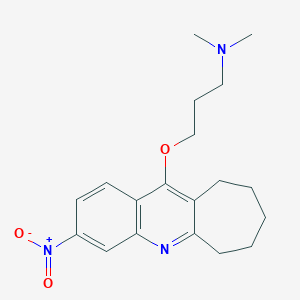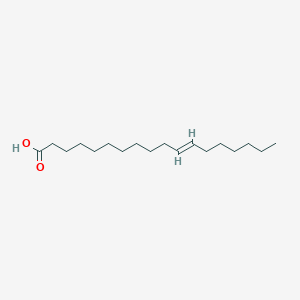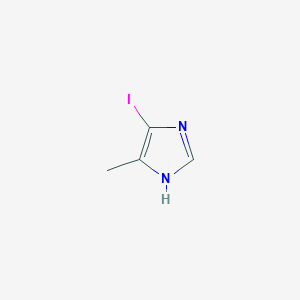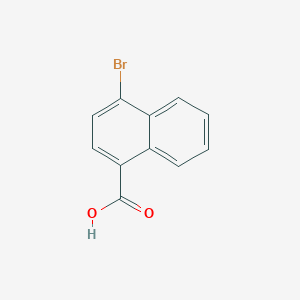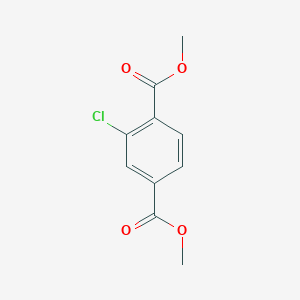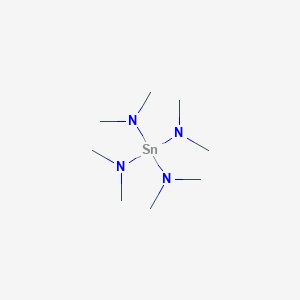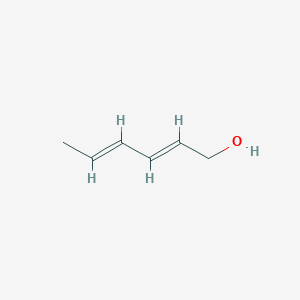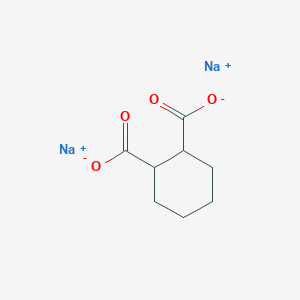
Disodium;cyclohexane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium cyclohexane-1,2-dicarboxylate (DSC) is a chemical compound that has been extensively researched for its biochemical and physiological effects. It is a white crystalline powder that is soluble in water and has a molecular weight of 216.09 g/mol. DSC is used in various fields of research, including pharmacology, biochemistry, and medicine.
Wirkmechanismus
The mechanism of action of Disodium;cyclohexane-1,2-dicarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in metabolic pathways. Disodium;cyclohexane-1,2-dicarboxylate has been shown to inhibit the activity of pyruvate dehydrogenase kinase, which results in an increase in glucose metabolism. Disodium;cyclohexane-1,2-dicarboxylate has also been shown to inhibit the activity of the enzyme alanine transaminase, which is involved in the metabolism of amino acids.
Biochemische Und Physiologische Effekte
Disodium;cyclohexane-1,2-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to increase glucose metabolism, which can be beneficial for individuals with diabetes. Disodium;cyclohexane-1,2-dicarboxylate has also been shown to reduce blood pressure, which can be beneficial for individuals with hypertension. In addition, Disodium;cyclohexane-1,2-dicarboxylate has been shown to have hepatoprotective effects, which can be beneficial for individuals with liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
Disodium;cyclohexane-1,2-dicarboxylate has several advantages for lab experiments. It is readily available and easy to synthesize. It is also relatively inexpensive compared to other compounds used in research. However, Disodium;cyclohexane-1,2-dicarboxylate has some limitations for lab experiments. It is not very soluble in organic solvents, which can make it difficult to work with in certain experiments. In addition, Disodium;cyclohexane-1,2-dicarboxylate has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on Disodium;cyclohexane-1,2-dicarboxylate. One area of research is to further elucidate the mechanism of action of Disodium;cyclohexane-1,2-dicarboxylate. Another area of research is to investigate the potential use of Disodium;cyclohexane-1,2-dicarboxylate as a treatment for other diseases, such as cancer. Additionally, research could be conducted to develop new synthesis methods for Disodium;cyclohexane-1,2-dicarboxylate that are more efficient and cost-effective. Finally, research could be conducted to investigate the potential use of Disodium;cyclohexane-1,2-dicarboxylate in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, Disodium cyclohexane-1,2-dicarboxylate is a chemical compound that has been extensively researched for its various scientific research applications. It has been shown to have several biochemical and physiological effects and has potential as a treatment for various diseases. Further research is needed to fully understand the mechanism of action of Disodium;cyclohexane-1,2-dicarboxylate and to investigate its potential use in combination with other compounds.
Synthesemethoden
The synthesis of Disodium;cyclohexane-1,2-dicarboxylate involves the reaction of cyclohexane-1,2-dicarboxylic acid with sodium hydroxide. The reaction produces disodium cyclohexane-1,2-dicarboxylate and water. The reaction is carried out at a temperature of 60-70°C for 2-3 hours. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Disodium;cyclohexane-1,2-dicarboxylate has been extensively researched for its various scientific research applications. It has been used in pharmacology research to study its effects on the central nervous system. Disodium;cyclohexane-1,2-dicarboxylate has also been used in biochemistry research to study its effects on enzymes and metabolic pathways. In medicine, Disodium;cyclohexane-1,2-dicarboxylate has been used as a treatment for various diseases, including diabetes, hypertension, and liver disease.
Eigenschaften
CAS-Nummer |
17273-90-4 |
|---|---|
Produktname |
Disodium;cyclohexane-1,2-dicarboxylate |
Molekularformel |
C8H10Na2O4 |
Molekulargewicht |
216.14 g/mol |
IUPAC-Name |
disodium;cyclohexane-1,2-dicarboxylate |
InChI |
InChI=1S/C8H12O4.2Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h5-6H,1-4H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
PKVQSSWKJIPMRR-UHFFFAOYSA-L |
SMILES |
C1CCC(C(C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1CCC(C(C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Synonyme |
1,2-Cyclohexanedicarboxylic acid disodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



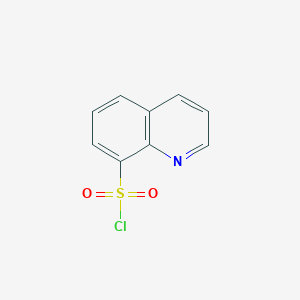


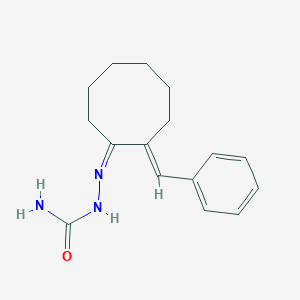

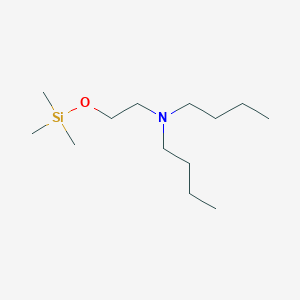
![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
